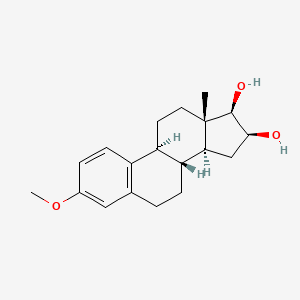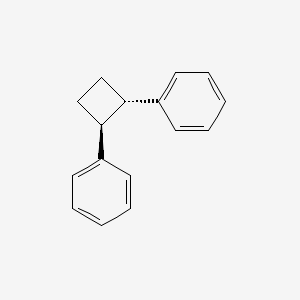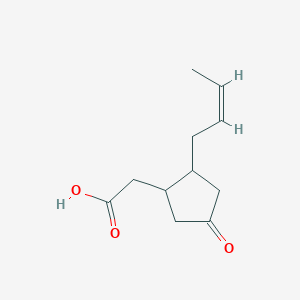
3-oxo-2(R)-(2Z)2-penten-1(R)-yl-cyclopentaneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid is an organic compound belonging to the class of cyclic ketones. These compounds contain a ketone that is conjugated to a cyclic moiety. This compound is known for its role in the biosynthesis of pyrethrins, which are natural insecticides derived from the flowers of Chrysanthemum cinerariaefolium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid involves the jasmonic acid biosynthetic cascade. This process starts from α-linolenic acid and involves several enzymatic steps, including the action of lipoxygenase 2, allene-oxide synthase, allene-oxide cyclase 2, and 12-oxophytodienoic acid reductase 3 .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Filamentous fungi such as Aspergillus oryzae are used as heterologous production hosts due to their ability to synthesize large amounts of protein and perform post-translational modifications on recombinant proteins .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation into other biologically active compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid include pyrethrolone, which is a key intermediate in the biosynthesis of pyrethrins .
Scientific Research Applications
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of pyrethrins, which are natural insecticides.
Biology: The compound plays a role in the jasmonic acid biosynthetic pathway, which is involved in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its involvement in the biosynthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid involves its conversion into pyrethrolone through enzymatic reactions. Pyrethrolone then forms ester linkages with chrysanthemoyl or pyrethroyl moieties to produce pyrethrins. These pyrethrins act on the nervous system of insects, leading to their paralysis and death .
Comparison with Similar Compounds
Similar Compounds
2-{3-oxo-2-[(2E)-pent-2-en-1-yl]cyclopent-1-en-1-yl}acetate: Another cyclic ketone with similar structural features.
8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate: A compound with a similar cyclopentane ring structure.
Uniqueness
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid is unique due to its specific role in the biosynthesis of pyrethrins, which are natural insecticides with high efficacy and environmental safety. Its ability to be produced through microbial fermentation also sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h2-3,8-9H,4-7H2,1H3,(H,13,14)/b3-2- |
InChI Key |
JGCXXGTYMVFCBG-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CC1CC(=O)CC1CC(=O)O |
Canonical SMILES |
CC=CCC1CC(=O)CC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
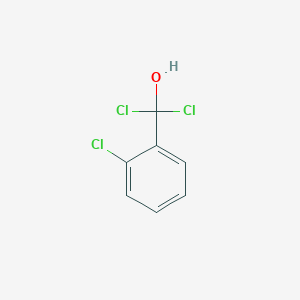
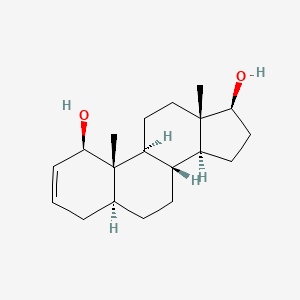
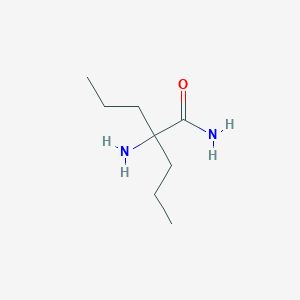
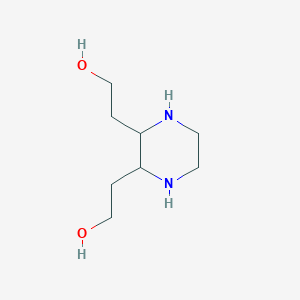
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
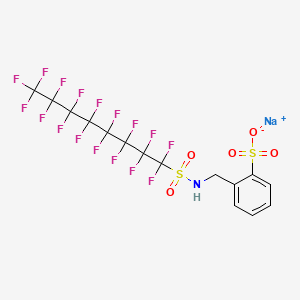
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
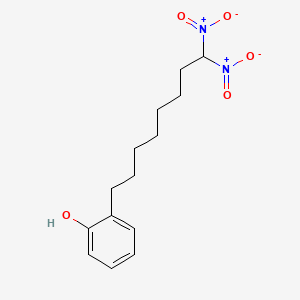

![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
